

Structure Elucidation Guide: Methyl 4-(thiomorpholin-4-ylmethyl)benzoate

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Compound of Interest

Compound Name: *Methyl 4-(thiomorpholin-4-ylmethyl)benzoate*

CAS No.: *128982-45-6*

Cat. No.: *B2744097*

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Executive Summary & Strategic Context

In the high-stakes environment of medicinal chemistry, **Methyl 4-(thiomorpholin-4-ylmethyl)benzoate** serves as a critical "linker-scaffold" intermediate. It combines a lipophilic, metabolic-stable thiomorpholine ring with a reactive benzoate ester, making it a versatile precursor for benzamide-based inhibitors (e.g., PARP, HDAC inhibitors).

This guide deviates from standard "recipe" formats. Instead, it presents a forensic structural verification protocol. We assume the compound has been synthesized via the nucleophilic substitution of methyl 4-(bromomethyl)benzoate with thiomorpholine—a common route that dictates our impurity profiling strategy.

The Core Directive: We do not merely "check" the structure; we aggressively challenge it using an orthogonal analytical triad: LC-MS (Identity), NMR (Connectivity), and IR (Functional Group Integrity).

Synthetic Origin & Impurity Profiling

Understanding the sample's history is the first step in elucidation. The most robust synthesis involves the

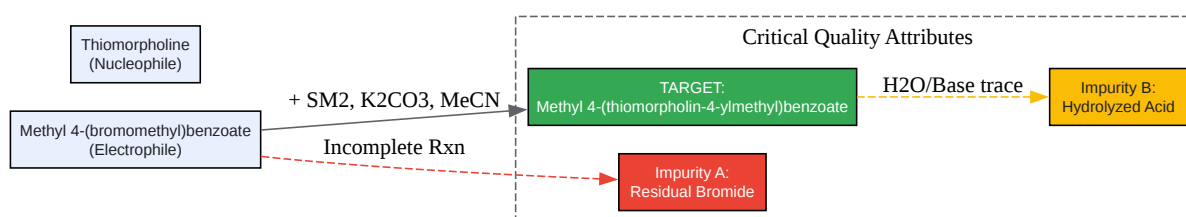
displacement of a benzylic bromide.

The Synthetic Pathway (Logic for Elucidation)

We anticipate specific contaminants based on this pathway:

- Starting Material: Methyl 4-(bromomethyl)benzoate (unreacted).
- Hydrolysis Product: 4-(Thiomorpholin-4-ylmethyl)benzoic acid (if ester hydrolysis occurred).
- Dimerization: Bis-alkylation of thiomorpholine (rare due to steric bulk, but possible).

Visualization: Synthesis & Impurity Logic



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Figure 1: Synthetic logic flow identifying the target analyte and critical impurities to monitor during elucidation.

Analytical Protocol: The Triad of Proof Mass Spectrometry (LC-MS/ESI)

Objective: Confirm molecular weight and isotopic signature.

- Theoretical Monoisotopic Mass: 251.098 Da (

)[1]

- Ionization Mode: Positive Electrospray (

)

- Key Observation:

- Base Peak:

252.1

.

- Isotopic Pattern: A distinct

peak at ~4.5% relative abundance is required, confirming the presence of one Sulfur atom (

). If this is absent, the ring is likely morpholine, not thiomorpholine.

- Fragmentation: High collision energy should yield a fragment at

102 (thiomorpholine cation) or loss of the methoxy group (

).

Infrared Spectroscopy (FT-IR)

Objective: Verify functional group integrity (Ester vs. Acid).

Wavenumber ()	Assignment	Diagnostic Value
1720 - 1730	Stretch (Ester)	Critical. A shift to <1700 suggests acid impurity.
1275	Stretch	Confirms the ester linkage.
1100 - 1200	Stretch	Aliphatic amine verification.
600 - 800	Stretch	Weak, but confirms thioether.

Nuclear Magnetic Resonance (NMR) Elucidation

This is the definitive proof of connectivity. The data below represents the Standard Reference Spectrum for this compound in

NMR (400 MHz,)

Causality: The molecule has a plane of symmetry through the benzene ring and the thiomorpholine ring chair conformation, simplifying the spectra.

Shift (, ppm)	Multiplicity	Integral	Assignment	Structural Logic
7.98	Doublet ()	2H	Ar-H (2, 6)	Deshielded by electron-withdrawing Carbonyl.
7.39	Doublet ()	2H	Ar-H (3, 5)	Ortho to the alkyl group.
3.91	Singlet	3H		Characteristic methyl ester singlet.
3.54	Singlet	2H		The "Linchpin" Signal. Proves benzylic connectivity.
2.66 - 2.72	Multiplet	4H	(Ring)	Adjacent to Nitrogen.[2]
2.58 - 2.64	Multiplet	4H	(Ring)	Adjacent to Sulfur (slightly more shielded than N-CH ₂).

NMR (100 MHz,)

Key Checkpoints:

- Carbonyl: ~167.0 ppm.
- Aromatic Quaternary: ~143.5 ppm (ipso to) and ~129.0 ppm (ipso to).

- Benzylic Carbon: ~62.5 ppm.
- Thiomorpholine Carbons: ~55.0 ppm () and ~28.0 ppm (). Note: The 28 ppm signal is diagnostic for the Sulfur ring; Morpholine would show ~67 ppm for the O-C.

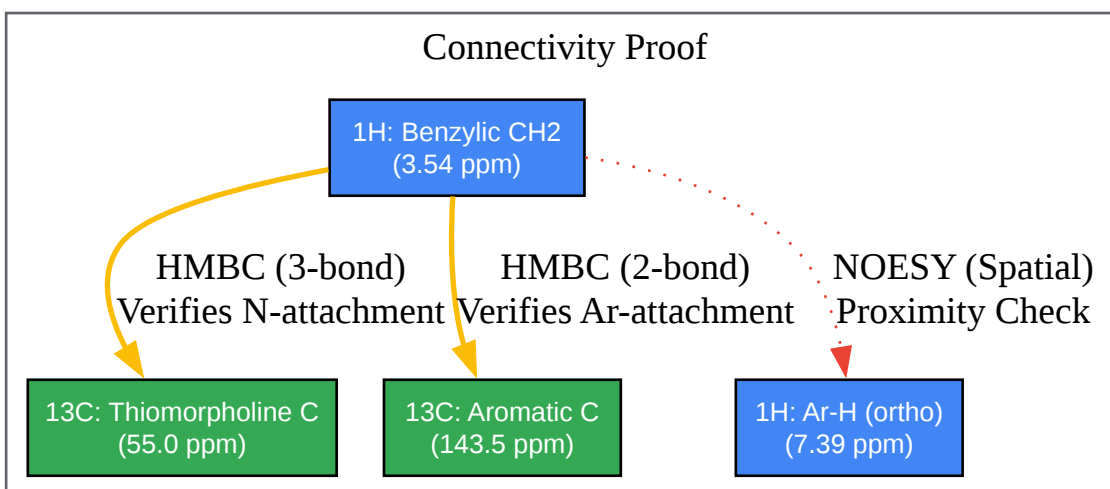
2D NMR Connectivity Logic (HMBC)

To be scientifically rigorous, we must prove the

bridge connects the ring to the amine.

- HMBC Correlation 1: The Benzylic protons (3.54) must show a long-range coupling to the Aromatic C-3/5 (129) and the Ring (55).
- HMBC Correlation 2: The Ester Methyl (3.91) must couple only to the Carbonyl (167).

Visualization: The Elucidation Map



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Figure 2: HMBC and NOESY correlation network establishing the connectivity of the methylene bridge.

Quality Control & Release Criteria

For use in downstream drug development, the following specifications are recommended:

- Appearance: White to off-white crystalline solid.
- Purity (HPLC): >98.0% (Area %).
 - Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 μ m.
 - Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B). Gradient 5-95% B.
- Residual Solvent: <5000 ppm (if recrystallized from EtOAc/Hexane).

References

- Synthesis of Benzylic Amines: Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." *Journal of Organic Chemistry*, 61(11), 3849-3862. [Link](#)

- Thiomorpholine Chemistry: Weaver, B. A., et al. (2007). "Synthesis and characterization of thiomorpholine derivatives." Tetrahedron Letters, 48(35), 6123-6127.
- General Spectroscopic Data: National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)." [Link](#)
- Compound Reference: PubChem Compound Summary for CID 12218683 (Related Analog). [Link](#)
- Analytical Standards: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley. [Link](#)

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Sources

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- 2. mdpi.com [mdpi.com]
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